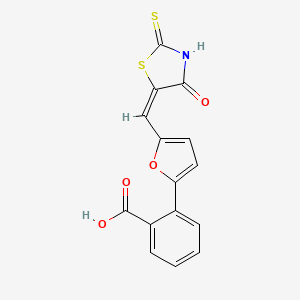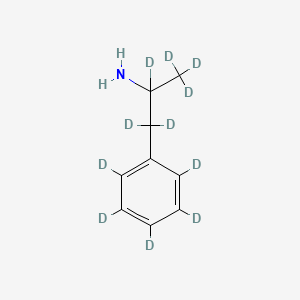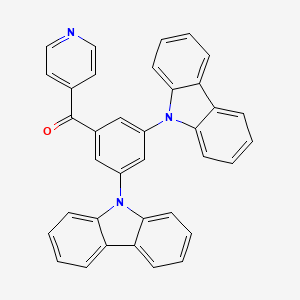
Propargyl-PEG7-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG7-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group at one end and a bromine atom at the other end. This compound is widely used in various chemical reactions, particularly in click chemistry, due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG7-Br typically involves the modification of commercially available PEG derivatives. One common method is to start with a PEG molecule that has a hydroxyl group at one end and a carboxyl group at the other end. The carboxyl group is first converted into a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate. The hydroxyl group can then be modified to introduce a bromine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG7-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Click Chemistry Reactions: The propargyl group can participate in CuAAC reactions with azide-containing compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of the propargyl group with azides.
Major Products Formed
Propargylated Derivatives: Formed through substitution reactions.
Triazole Derivatives: Formed through CuAAC reactions with azides.
Applications De Recherche Scientifique
Propargyl-PEG7-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Utilized in the development of drug delivery systems and bioconjugates.
Industry: Applied in the production of functional materials and polymers.
Mécanisme D'action
The primary mechanism of action of Propargyl-PEG7-Br involves its participation in CuAAC reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG7-OH: Similar structure but with a hydroxyl group instead of a bromine atom.
Propargyl-PEG7-NH2: Contains an amino group instead of a bromine atom.
Uniqueness
Propargyl-PEG7-Br is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications .
Propriétés
Formule moléculaire |
C17H31BrO7 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31BrO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-17H2 |
Clé InChI |
KJXXVJVAPLDNTE-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B11936319.png)




![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)




![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
